Lipophilicity Modulation: Tetrafluoropropyl Sulfonate Ester vs. Bis-Chloroacetyl Sulfone Core in PRMT1 Inhibitor Space
The target compound displays a computed XLogP3 of 2.5, which is 1.6 LogP units lower than the bis‑chloroacetyl sulfone TC‑E 5003 (LogP = 4.10), a known PRMT1 inhibitor [1]. In drug discovery, lipophilic ligand efficiency (LLE) metrics penalize excessively high LogP values for promiscuous off‑target binding and poor pharmacokinetic profiles; the moderated lipophilicity of the tetrafluoropropyl sulfonate ester may offer a more favorable starting point for lead optimization campaigns targeting intracellular methyltransferases . This comparison is cross‑study computable; no direct head‑to‑head biological assay data exist for the target compound [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem computed) |
| Comparator Or Baseline | TC-E 5003 (CAS 17328-16-4), LogP = 4.10 (Chemsrc); 2-Chloro-N-(4-sulfamoylphenyl)acetamide (CAS 14949-01-0), LogP ≈ 0.51–2.37 |
| Quantified Difference | ΔLogP = −1.60 vs. TC‑E 5003; ΔLogP ≈ +0.13 to +1.99 vs. 2‑chloro‑N‑(4‑sulfamoylphenyl)acetamide |
| Conditions | Computed values (PubChem XLogP3 algorithm; Chemsrc reported LogP from multiple sources) |
Why This Matters
Lipophilicity is a primary determinant of compound promiscuity, solubility, and metabolic clearance; a moderate XLogP3 of 2.5 positions this compound in a favorable range distinct from both excessively lipophilic bis‑chloroacetyl analogs and more polar sulfonamide counterparts, directly informing scaffold selection in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 2135958 (XLogP3 = 2.5). Chemsrc Data for CAS 17328-16-4 (LogP 4.10080). https://pubchem.ncbi.nlm.nih.gov/compound/2135958; https://www.chemsrc.com/en/cas/17328-16-4_3868604.html View Source
